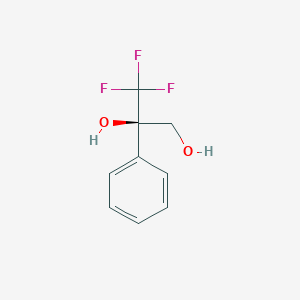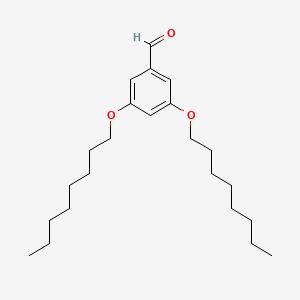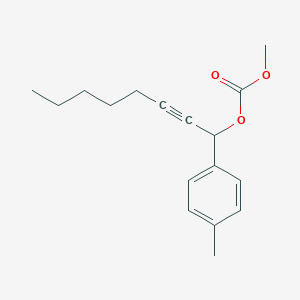
Methyl 1-(4-methylphenyl)oct-2-YN-1-YL carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(4-methylphenyl)oct-2-YN-1-YL carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of a carbonate ester functional group attached to a methyl-substituted phenyl ring and an oct-2-yn-1-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-methylphenyl)oct-2-YN-1-YL carbonate typically involves the reaction of 4-methylphenylacetylene with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor and the product is continuously removed. This approach allows for better control of reaction conditions, higher efficiency, and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-methylphenyl)oct-2-YN-1-YL carbonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The carbonate ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the carbonate ester group under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of carbamates or carbonates depending on the nucleophile used.
Scientific Research Applications
Methyl 1-(4-methylphenyl)oct-2-YN-1-YL carbonate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with unique properties.
Medicinal Chemistry:
Biological Research: The compound can be used as a probe to study biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of Methyl 1-(4-methylphenyl)oct-2-YN-1-YL carbonate involves its interaction with specific molecular targets. The carbonate ester group can undergo hydrolysis to release the active alkyne and phenyl groups, which can then interact with enzymes or receptors in biological systems. The alkyne group can participate in click chemistry reactions, making it a useful tool for bioconjugation and labeling studies.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: Another compound with an alkyne group and a carbonate ester.
4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Contains a similar alkyne group but with a sulfonamide functional group.
Uniqueness
Methyl 1-(4-methylphenyl)oct-2-YN-1-YL carbonate is unique due to its specific combination of a carbonate ester, a methyl-substituted phenyl ring, and an oct-2-yn-1-yl chain. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and materials science.
Properties
CAS No. |
371256-81-4 |
|---|---|
Molecular Formula |
C17H22O3 |
Molecular Weight |
274.35 g/mol |
IUPAC Name |
methyl 1-(4-methylphenyl)oct-2-ynyl carbonate |
InChI |
InChI=1S/C17H22O3/c1-4-5-6-7-8-9-16(20-17(18)19-3)15-12-10-14(2)11-13-15/h10-13,16H,4-7H2,1-3H3 |
InChI Key |
ZDDUUIKKAZOSGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CC(C1=CC=C(C=C1)C)OC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


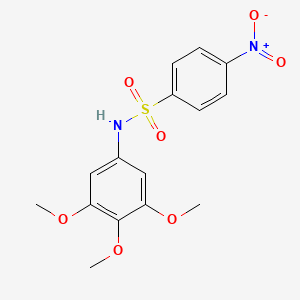
![Methanesulfonamide, 1,1,1-trifluoro-N-[S-(trifluoromethyl)sulfonimidoyl]-](/img/structure/B14259250.png)
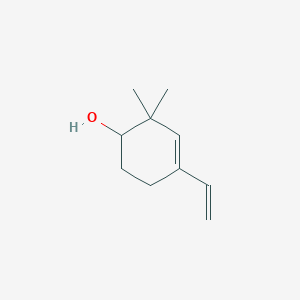
![1-Azabicyclo[2.2.1]heptane-3-carbaldehyde](/img/structure/B14259269.png)
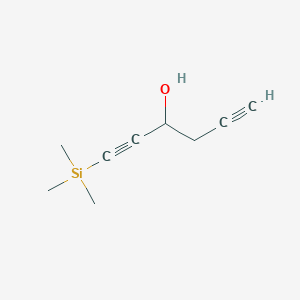
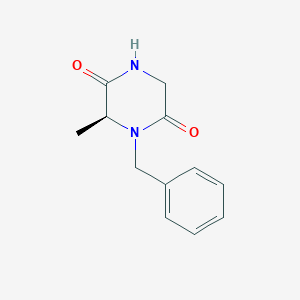
![3-[4-(Propan-2-yl)anilino]phenol](/img/structure/B14259283.png)
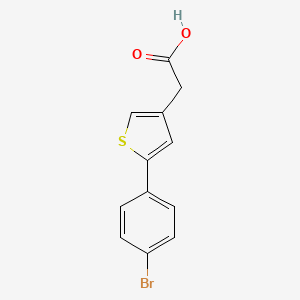
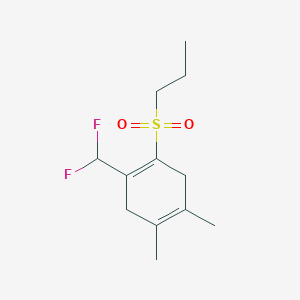
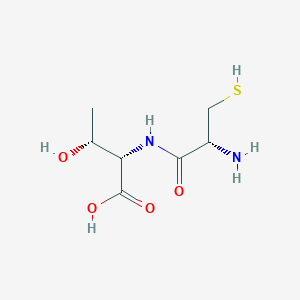
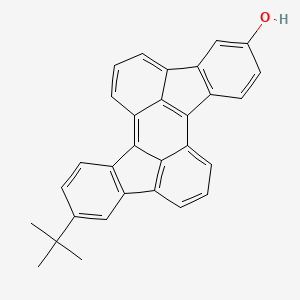
![2-Propanol, 1,3-bis[bis[(6-methyl-2-pyridinyl)methyl]amino]-](/img/structure/B14259327.png)
